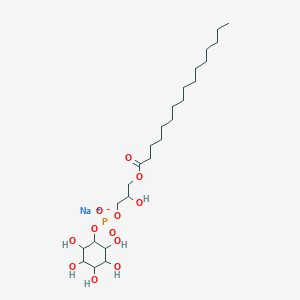

l-alpha-Lysophosphatidylinositol (soy, sodium salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-alpha-Lysophosphatidylinositol (soy, sodium salt) is a phospholipid derived from soybeans. It is an endogenous phospholipid that functions as a ligand for the orphan G protein-coupled receptor 55 (GPR55). This compound plays a significant role in various cellular processes, including cell proliferation, migration, and signaling pathways .

Applications De Recherche Scientifique

L-alpha-Lysophosphatidylinositol (soy, sodium salt) has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the behavior of phospholipids in various chemical reactions and interactions.

Industry: It is used in the formulation of various biochemical assays and as a standard in lipidomics research.

Mécanisme D'action

Target of Action

L-alpha-Lysophosphatidylinositol (soy, sodium salt) is an endogenous phospholipid and a novel ligand for the orphan G protein-coupled receptor 55 (GPR55) . GPR55 is a member of the G protein-coupled receptor family and plays a significant role in various physiological processes .

Mode of Action

L-alpha-Lysophosphatidylinositol interacts with GPR55, promoting RhoA-dependent Ca2+ signaling . This interaction leads to the activation of NFAT (nuclear factor of activated T cells) in human embryonic kidney 293 cells .

Biochemical Pathways

The activation of GPR55 by L-alpha-Lysophosphatidylinositol triggers a cascade of biochemical reactions. It induces rapid phosphorylation of p38 mitogen-activated protein kinase (MAPK) and its downstream activating transcription factor 2 (ATF2) in both GPR55-transfected HEK293 cells, and in IM-9 lymphoblastoid cells naturally expressing GPR55 .

Result of Action

The activation of GPR55 by L-alpha-Lysophosphatidylinositol leads to a series of cellular responses. It has been shown to enhance serum-induced cell migration in MCF-7 cells overexpressing GPR55 . Additionally, it plays a regulatory role in cell proliferation and function .

Analyse Biochimique

Biochemical Properties

L-alpha-Lysophosphatidylinositol (soy, sodium salt) plays a significant role in biochemical reactions, particularly as a ligand for G protein-coupled receptor 55 (GPR55) . This interaction promotes RhoA-dependent calcium signaling and activation of nuclear factor of activated T cells (NFAT) in human embryonic kidney 293 cells . Additionally, L-alpha-Lysophosphatidylinositol (soy, sodium salt) is involved in the activation of p38 mitogen-activated protein kinase (MAPK) and its downstream transcription factor, activating transcription factor 2 (ATF2), in GPR55-transfected HEK293 cells . These interactions highlight the compound’s role in cellular signaling pathways.

Cellular Effects

L-alpha-Lysophosphatidylinositol (soy, sodium salt) influences various cellular processes. It has been shown to enhance serum-induced cell migration in MCF-7 cells overexpressing GPR55 . This compound also affects cell signaling pathways, such as the RhoA-dependent calcium signaling and NFAT activation mentioned earlier . These effects demonstrate the compound’s impact on cell function, including cell migration and signaling.

Molecular Mechanism

The molecular mechanism of L-alpha-Lysophosphatidylinositol (soy, sodium salt) involves its binding to GPR55, a G protein-coupled receptor . This binding induces rapid phosphorylation of p38 MAPK and ATF2 in both GPR55-transfected HEK293 cells and IM-9 lymphoblastoid cells . Additionally, L-alpha-Lysophosphatidylinositol (soy, sodium salt) promotes RhoA-dependent calcium signaling and NFAT activation in human embryonic kidney 293 cells . These molecular interactions highlight the compound’s role in modulating cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-alpha-Lysophosphatidylinositol (soy, sodium salt) can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that L-alpha-Lysophosphatidylinositol (soy, sodium salt) can induce rapid phosphorylation of p38 MAPK and ATF2, which are essential for its signaling functions

Dosage Effects in Animal Models

The effects of L-alpha-Lysophosphatidylinositol (soy, sodium salt) vary with different dosages in animal models. At lower doses, the compound may promote beneficial cellular signaling and migration . At higher doses, there may be potential toxic or adverse effects. It is essential to determine the threshold effects and optimal dosages for therapeutic applications of L-alpha-Lysophosphatidylinositol (soy, sodium salt).

Metabolic Pathways

L-alpha-Lysophosphatidylinositol (soy, sodium salt) is involved in various metabolic pathways. It interacts with enzymes such as phospholipase A2, which converts phosphatidylinositol into lysophosphatidylinositol . This interaction is crucial for the compound’s role in cellular signaling and metabolism. Additionally, L-alpha-Lysophosphatidylinositol (soy, sodium salt) may affect metabolic flux and metabolite levels, further influencing cellular processes.

Méthodes De Préparation

L-alpha-Lysophosphatidylinositol (soy, sodium salt) is typically prepared by the action of phospholipase A on L-alpha-phosphatidylinositol . The reaction conditions involve treating L-alpha-phosphatidylinositol with phospholipase A2, which hydrolyzes the fatty acid at the sn-2 position, resulting in the formation of L-alpha-Lysophosphatidylinositol . Industrial production methods often involve the extraction and purification of the compound from soybean sources, ensuring a high purity level of ≥98.0% .

Analyse Des Réactions Chimiques

L-alpha-Lysophosphatidylinositol (soy, sodium salt) undergoes various chemical reactions, including:

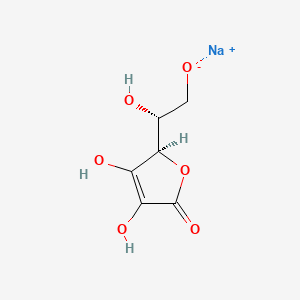

Oxidation: This compound can undergo oxidation reactions, particularly at the unsaturated fatty acid chains.

Reduction: Reduction reactions can occur at the phosphate group, converting it to different phospholipid derivatives.

Substitution: Substitution reactions can take place at the hydroxyl groups, leading to the formation of different lysophospholipid derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions include oxidized lysophosphatidylinositol, reduced phospholipid derivatives, and substituted lysophospholipids .

Comparaison Avec Des Composés Similaires

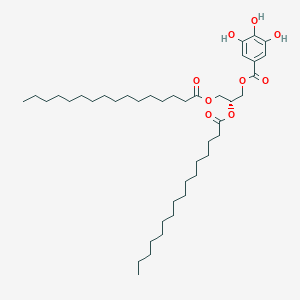

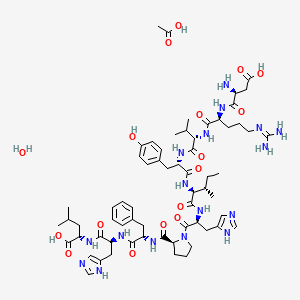

L-alpha-Lysophosphatidylinositol (soy, sodium salt) can be compared with other similar compounds such as:

L-alpha-Phosphatidylinositol sodium salt: This compound is also derived from soybeans and shares similar structural features but differs in its fatty acid composition and specific biological activities.

L-alpha-Phosphatidyl-L-serine: Another phospholipid derived from soybeans, which has different head group composition and biological functions.

3-sn-Lysophosphatidylethanolamine: Derived from egg yolk, this compound has a different head group and is involved in different cellular processes.

L-alpha-Lysophosphatidylinositol (soy, sodium salt) is unique due to its specific interaction with GPR55 and its role in modulating calcium signaling and NFAT activation .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for l-alpha-Lysophosphatidylinositol (soy, sodium salt) involves the conversion of phosphatidylcholine to l-alpha-Lysophosphatidylinositol through a series of chemical reactions.", "Starting Materials": [ "Phosphatidylcholine", "Sodium hydroxide", "Methanol", "Chloroform", "Hydrochloric acid", "Lysine" ], "Reaction": [ "Phosphatidylcholine is hydrolyzed with sodium hydroxide to form lysophosphatidylcholine.", "Lysophosphatidylcholine is then treated with methanol and hydrochloric acid to form lysophosphatidic acid.", "Lysophosphatidic acid is then reacted with lysine to form l-alpha-Lysophosphatidylinositol.", "The final product is obtained by treating l-alpha-Lysophosphatidylinositol with sodium hydroxide to form the sodium salt." ] } | |

Numéro CAS |

796963-91-2 |

Formule moléculaire |

C25H48NaO12P |

Poids moléculaire |

594.6 g/mol |

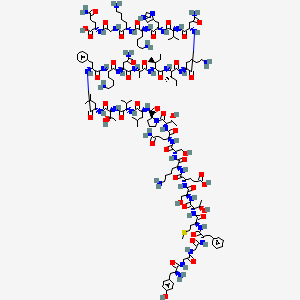

Nom IUPAC |

sodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] [(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |

InChI |

InChI=1S/C25H49O12P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)35-16-18(26)17-36-38(33,34)37-25-23(31)21(29)20(28)22(30)24(25)32;/h18,20-26,28-32H,2-17H2,1H3,(H,33,34);/q;+1/p-1/t18-,20?,21-,22+,23-,24-,25?;/m1./s1 |

Clé InChI |

CPTWBHNULFRGAT-QDWOTPGGSA-M |

SMILES isomérique |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)O.[Na+] |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)O.[Na+] |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)O.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B6596112.png)

![4-[(S)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-ol](/img/structure/B6596119.png)

![disodium;(2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B6596182.png)

![(2S)-3-Hydroxy-2-{[12-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoyl]oxy}propyl (9Z)-octadec-9-enoate](/img/structure/B6596185.png)

![azanium;(2S)-3-[[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxy-2-aminopropanoate](/img/structure/B6596191.png)

![diazanium;[(2R)-3-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-2-hydroxypropyl] phosphate](/img/structure/B6596202.png)

![sodium;[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[[(2S,3S,5R,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B6596209.png)